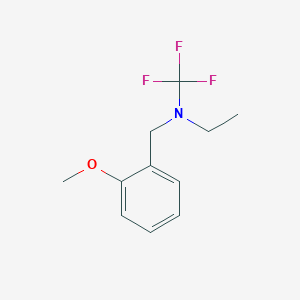
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and an ethanamine moiety substituted with a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine typically involves the reaction of 2-methoxybenzyl chloride with N-(trifluoromethyl)ethanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: N-(2-methoxybenzyl)-N-methylethanamine.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methoxybenzyl)-N-methylethanamine: Lacks the trifluoromethyl group.
N-(2-methoxybenzyl)-N-(trifluoromethyl)propanamine: Has a propanamine moiety instead of ethanamine.
N-(2-methoxybenzyl)-N-(trifluoromethyl)benzylamine: Contains a benzylamine moiety.
Uniqueness
N-(2-methoxybenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of both the methoxybenzyl and trifluoromethyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14F3NO |
|---|---|
Molekulargewicht |
233.23 g/mol |
IUPAC-Name |
N-[(2-methoxyphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3NO/c1-3-15(11(12,13)14)8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
SGHGOHBQDWMUEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1=CC=CC=C1OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



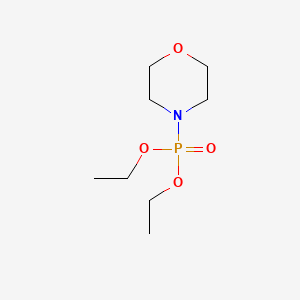
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

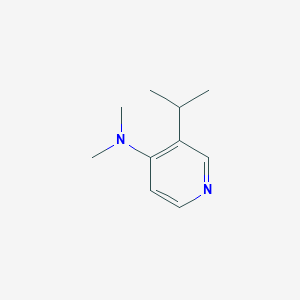

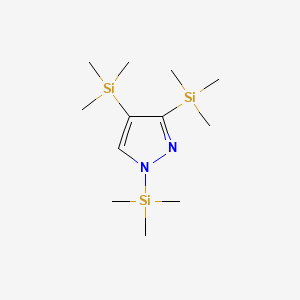
![4-Oxo-4-(4-(6-(tetrahydro-2h-pyran-4-ylamino)imidazo[1,2-b]pyridazin-3-yl)-phenylamino)butanoic acid](/img/structure/B13953197.png)
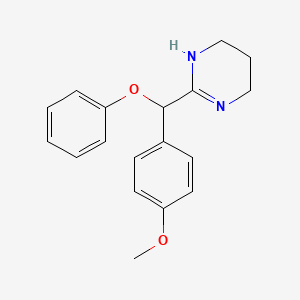
![N-(4-chlorophenyl)-N-{1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13953202.png)
![Methyl (2-methoxyphenyl)[(trimethylsilyl)oxy]acetate](/img/structure/B13953203.png)

